molecular formula C15H14ClNO2 B034777 Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate CAS No. 108715-11-3

Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate

Cat. No.: B034777
CAS No.: 108715-11-3
M. Wt: 275.73 g/mol
InChI Key: DLVNZWGMQHOLOW-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a chlorophenyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with 2-methylpyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using ethyl alcohol and an acid catalyst like sulfuric acid to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate
  • Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate
  • Ethyl 6-(4-methylphenyl)-2-methylpyridine-3-carboxylate

These compounds share a similar pyridine carboxylate structure but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly influence their chemical reactivity, biological activity, and physical properties. This compound is unique due to the specific electronic and steric effects imparted by the chlorophenyl group, which can enhance its biological activity and selectivity.

Properties

IUPAC Name

ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVNZWGMQHOLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358500
Record name Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108715-11-3
Record name Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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